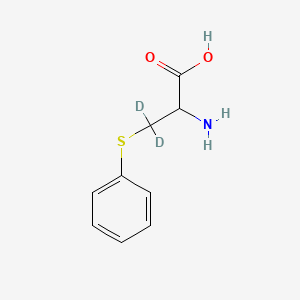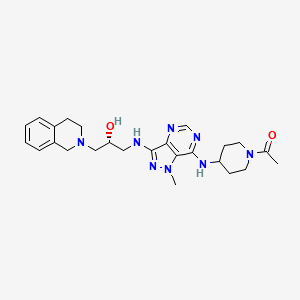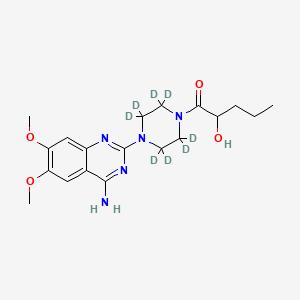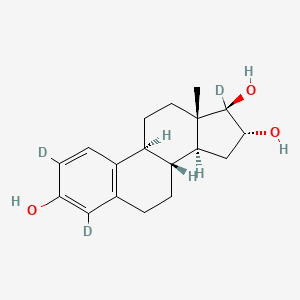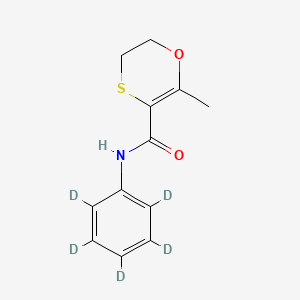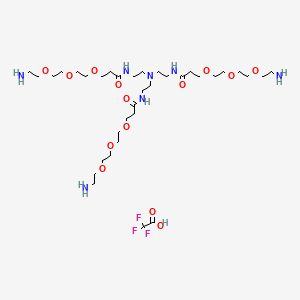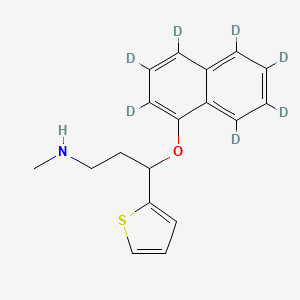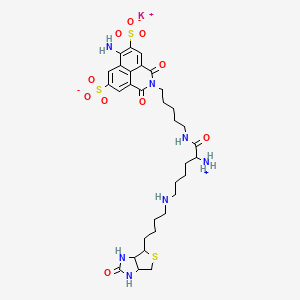
2-Butenoyl coenzyme A (lithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoyl coenzyme A (lithium), also known as crotonoyl coenzyme A lithium salt, is a biochemical compound with the empirical formula C25H40N7O17P3S and a molecular weight of 835.61 g/mol . It is commonly used as a substrate for various enzymes, including enoyl-ACP reductase and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) .
準備方法
Synthetic Routes and Reaction Conditions
2-Butenoyl coenzyme A (lithium) can be synthesized through a series of chemical reactions involving the condensation of crotonic acid with coenzyme A. The reaction typically requires the presence of activating agents such as carbodiimides to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production methods for 2-Butenoyl coenzyme A (lithium) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually purified through techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥90% .
化学反応の分析
Types of Reactions
2-Butenoyl coenzyme A (lithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form saturated coenzyme A derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different coenzyme A derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various coenzyme A derivatives, such as butyryl coenzyme A and other substituted coenzyme A compounds .
科学的研究の応用
2-Butenoyl coenzyme A (lithium) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Butenoyl coenzyme A (lithium) involves its role as a substrate for various enzymes. It interacts with the active sites of enzymes such as enoyl-ACP reductase and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ), facilitating the catalytic conversion of substrates into products . The molecular targets and pathways involved include the fatty acid synthesis pathway and other metabolic pathways .
類似化合物との比較
2-Butenoyl coenzyme A (lithium) can be compared with other similar compounds, such as:
Butyryl coenzyme A lithium salt: Similar in structure but differs in the length of the carbon chain.
Arachidonoyl coenzyme A lithium salt: Contains a longer and more complex carbon chain.
Lauroyl coenzyme A lithium salt: Contains a longer carbon chain and is used in different enzymatic studies.
These compounds share similar biochemical properties but differ in their specific applications and the enzymes they interact with .
特性
分子式 |
C25H36Li4N7O17P3S |
|---|---|
分子量 |
859.4 g/mol |
IUPAC名 |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C25H40N7O17P3S.4Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;;/q;4*+1/p-4/b5-4+;;;;/t14-,18-,19-,20+,24-;;;;/m1..../s1 |
InChIキー |
RRZJOXPRURHLJG-UBSBBMKYSA-J |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Glu4]-Oxytocin](/img/structure/B12413330.png)
